3-Oxocyclobutanecarbonyl chloride

Description

Significance of Four-Membered Ring Systems in Advanced Organic Synthesis

Four-membered ring systems, particularly cyclobutanes, are increasingly recognized for their significant contributions to advanced organic synthesis and medicinal chemistry. nih.gov Although historically underutilized compared to five- and six-membered rings, the cyclobutane (B1203170) motif offers distinct advantages that make it an attractive scaffold for modern molecular design. nih.gov

The primary significance of the cyclobutane ring lies in its unique, puckered three-dimensional structure. nih.gov This conformation provides a level of rigidity and conformational restriction that is highly sought after in drug discovery and development. lifechemicals.comru.nl By incorporating a cyclobutane ring, chemists can lock flexible molecules into specific spatial arrangements, which can enhance their binding affinity and selectivity for biological targets. ru.nl Furthermore, the cyclobutane scaffold serves as a valuable tool for exploring three-dimensional chemical space, moving away from the predominantly flat structures that have historically characterized compound libraries. nih.gov

From a chemical standpoint, the inherent ring strain of cyclobutanes makes them versatile synthetic intermediates. researchgate.net This strain facilitates a variety of chemical transformations, including ring-opening, ring-expansion, and rearrangement reactions, which provide access to complex molecular architectures that would be difficult to synthesize through other means. researchgate.netresearchgate.net Despite this reactivity, the cyclobutane ring is generally stable under many laboratory conditions, allowing for its controlled manipulation. researchgate.net In medicinal chemistry, cyclobutane rings have been successfully incorporated into drug candidates to improve metabolic stability, act as bioisosteric replacements for other groups like alkenes or phenyls, and to optimally position key pharmacophoric groups. nih.govru.nl The growing availability of synthetic methods and cyclobutane building blocks has further enabled their more widespread use in creating novel therapeutics and other functional materials. nih.govlifechemicals.com

Strategic Positioning of 3-Oxocyclobutanecarbonyl Chloride within Chemical Transformations

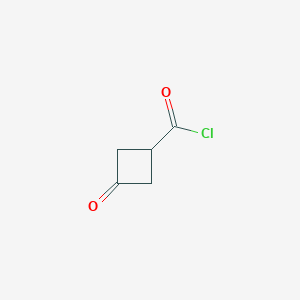

This compound is a bifunctional building block strategically designed for versatility in organic synthesis. Its structure incorporates two key reactive sites: a highly electrophilic acid chloride group and a ketone functional group. This dual functionality allows for a range of selective and sequential chemical reactions, making it a valuable precursor for introducing the cyclobutanone (B123998) moiety into more complex molecules.

The primary reactive site is the carbonyl chloride (-COCl) group. As an acid chloride, it is highly susceptible to nucleophilic acyl substitution. This allows for the straightforward synthesis of a wide array of derivatives, including:

Amides: Reaction with primary or secondary amines.

Esters: Reaction with alcohols.

The ketone group offers a second site for transformations. It can undergo reactions typical of ketones, such as:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents.

Condensation Reactions: It can react with amines or other nucleophiles to form more elaborate structures.

The strategic value of this compound lies in its ability to act as a linchpin, connecting different molecular fragments through its two distinct reactive handles. For instance, a synthetic chemist can first react the acid chloride with an amine to form a stable amide bond and then utilize the ketone in a subsequent step to build out another part of the molecule. This controlled, stepwise approach is fundamental to the construction of complex, multi-functional compounds, particularly in the development of new pharmaceutical agents and other specialized chemical products. btcpharmtech.comrsc.org The compound serves as a key intermediate for generating libraries of novel 3D fragments for drug discovery, where the cyclobutane ring provides a rigid scaffold with defined exit vectors for further chemical diversification. nih.govvu.nl

Interactive Data Tables

Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 3-oxocyclobutane-1-carbonyl chloride |

| CAS Number | 130233-77-1 |

| Molecular Formula | C₅H₅ClO₂ |

| Synonyms | 3-Chlorocarbonylcyclobutanone |

Key Chemical Transformations

| Reaction Type | Reagent Example | Functional Group Formed |

| Amidation | Amine (R-NH₂) | Amide (R-NH-CO-) |

| Esterification | Alcohol (R-OH) | Ester (R-O-CO-) |

| Reduction | Sodium borohydride | Secondary Alcohol (-CH(OH)-) |

| Hydrolysis | Water (H₂O) | Carboxylic Acid (-COOH) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxocyclobutane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2/c6-5(8)3-1-4(7)2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCUIXICZOQVHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxocyclobutanecarbonyl Chloride and Its Derivatives

Synthesis of 3-Oxocyclobutanecarbonyl Chloride from Carboxylic Acid Precursors

The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic chemistry. For the specific synthesis of this compound from 3-oxocyclobutanecarboxylic acid, standard chlorinating agents are employed.

Utilization of Thionyl Chloride and Oxalyl Chloride in Acyl Chlorination

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for the conversion of carboxylic acids to acyl chlorides due to the formation of gaseous byproducts, which simplifies purification.

The reaction with thionyl chloride proceeds by converting the carboxylic acid into a reactive intermediate. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be readily removed from the reaction mixture, driving the reaction to completion. This method is often favored for its efficiency and the ease of separation of the desired acyl chloride.

Oxalyl chloride is another highly effective reagent for this transformation. It is often used with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is generally mild and provides high yields of the acyl chloride. Similar to thionyl chloride, the byproducts, which include carbon dioxide, carbon monoxide, and hydrogen chloride, are volatile, facilitating purification of the final product.

| Reagent | Typical Conditions | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., CH₂Cl₂) | SO₂, HCl | Gaseous byproducts, readily available |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂) with catalytic DMF | CO₂, CO, HCl | Mild conditions, high yields, gaseous byproducts |

Cyclobutane (B1203170) Ring Formation Strategies for Cyclobutanone (B123998) Derivatives

The construction of the cyclobutanone core is a critical step in the synthesis of this compound and its derivatives. Various cycloaddition and ring expansion strategies have been developed for this purpose.

[2+2] Cycloadditions for Cyclobutanone Scaffolds

[2+2] cycloaddition reactions are powerful methods for the construction of four-membered rings. These reactions involve the combination of two two-atom components to form a cyclobutane ring.

Photochemical [2+2] cycloadditions are a classic and effective method for synthesizing cyclobutane rings. acs.orgacs.org These reactions typically involve the irradiation of an alkene, which promotes an electron to an excited state, followed by its reaction with another ground-state alkene to form the cyclobutane ring. acs.org A notable example is the Paternò-Büchi reaction, which involves the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane (B1205548). slideshare.netnih.gov This oxetane can then be further transformed into a cyclobutanone derivative. The reaction can be initiated by direct UV irradiation or through the use of a photosensitizer. chemrxiv.orgbaranlab.org Visible light-mediated protocols using photocatalysts have also been developed to make this transformation more accessible and scalable. chemrxiv.orgacs.org

The [2+2] cycloaddition of ketenes with alkenes is a highly efficient and widely used method for the direct synthesis of cyclobutanones. nih.govharvard.edu Ketenes, being inherently reactive, readily undergo cycloaddition with a variety of alkenes under thermal conditions. harvard.edu The reaction is often stereospecific. More recently, Lewis acid-promoted ketene-alkene cycloadditions have been developed, which can lead to substantial rate acceleration and, in some cases, altered diastereoselectivity compared to the thermal counterparts. nih.govorgsyn.org This method provides access to a diverse range of substituted cyclobutanones that are valuable synthetic intermediates. nih.gov

Ring Expansion Methodologies

An alternative approach to cyclobutanone derivatives involves the ring expansion of smaller ring systems. For instance, the acid-catalyzed rearrangement of 1-(1-alkenyl)cyclopropanols can lead to the formation of cyclobutanones. This method, known as a semipinacol-type rearrangement, allows for the stereoselective synthesis of substituted cyclobutanones. Additionally, ring expansion of cyclopropylmethylcarbenium ions can also yield cyclopentane (B165970) or cyclopentene (B43876) derivatives, which can be further manipulated. The treatment of certain cyclobutanones with reagents like diazomethane (B1218177) can also induce a ring expansion to form cyclopentanones. acs.orgacs.org These methods offer a complementary strategy to cycloaddition reactions for accessing the cyclobutane framework. nih.govorganic-chemistry.org

Cyclopropanol-Based Ring Expansions

The ring expansion of cyclopropanol (B106826) derivatives represents a powerful strategy for the formation of cyclobutanones. This transformation leverages the release of ring strain from the three-membered ring to drive the formation of the larger four-membered ring. The reaction typically proceeds through the generation of a β-keto radical or a related intermediate upon single-electron oxidation of the cyclopropanol.

One manifestation of this strategy involves the Mn(III)-mediated oxidative ring opening of cyclopropanols. This process generates a β-keto radical which can then be trapped by various radical acceptors in tandem cyclization processes to yield complex molecular scaffolds. researchgate.net While this specific example leads to phenanthridines and oxindoles, the underlying principle of cyclopropanol ring-opening to a ketone-bearing intermediate is fundamental.

Another related approach is the oxidative ring expansion of methylenecyclopropanes. For instance, treatment of methylenecyclopropanes with ceric ammonium (B1175870) nitrate (B79036) (CAN) under an oxygen atmosphere can afford 2,2-diarylcyclobutanones in good yields. organic-chemistry.org This reaction proceeds via a radical cation intermediate, demonstrating the versatility of strain-release-driven pathways to access the cyclobutanone core.

A concise synthetic route to enantioenriched cyclobutanones has also been reported via the ring expansion of cyclopropanone (B1606653) surrogates, such as 1-sulfonylcyclopropanols, with unstabilized sulfoxonium ylides. acs.org This method proceeds with complete regio- and stereospecificity, highlighting the control that can be achieved in these ring expansion reactions.

Pinacol-Type Rearrangements of Cyclopropyl (B3062369) Carbinols

The Pinacol (B44631) rearrangement, a classic acid-catalyzed rearrangement of 1,2-diols, finds a powerful application in the ring expansion of cyclopropyl carbinols to form cyclobutanones. byjus.commasterorganicchemistry.commychemblog.com This process typically involves the protonation of a hydroxyl group, departure of water to form a carbocation, and a subsequent 1,2-alkyl or aryl shift to expand the ring. masterorganicchemistry.comorganic-chemistry.org

A notable example involves the reaction of 1-alkenyl-1,1-borozinc heterobimetallic intermediates with aldehydes to generate B(pin)-substituted cyclopropyl carbinols. These carbinols can then undergo a facile Pinacol-type rearrangement to provide access to both cis- and trans-2,3-disubstituted cyclobutanones. organic-chemistry.org This method showcases a stereoselective approach to functionalized cyclobutanones.

The key to the Pinacol rearrangement is the generation of a carbocation adjacent to the cyclopropyl ring. The migration of one of the cyclopropane's C-C bonds to the cationic center results in the expansion to the more stable four-membered ring, driven by the relief of ring strain. The regioselectivity of the rearrangement is often controlled by the relative stability of the potential carbocation intermediates.

A catalytic protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl alcohols into cyclobutanones bearing α-quaternary stereocenters has been developed, utilizing a chiral dual-hydrogen-bond donor catalyst in conjunction with hydrogen chloride. organic-chemistry.org This enantioselective transformation proceeds through protonation of the alkene followed by a C-C bond migration.

| Precursor Type | Reagents/Conditions | Product Type | Yield (%) | Reference |

| Tertiary vinylic cyclopropyl alcohols | Chiral dual-HBD catalyst, HCl | α-Quaternary cyclobutanones | Up to 99% | organic-chemistry.org |

| B(pin)-substituted cyclopropyl carbinols | Acid-catalyzed | 2,3-Disubstituted cyclobutanones | Not specified | organic-chemistry.org |

| 1,2-Diols (general) | Acid (e.g., H₂SO₄) | Ketones | High | masterorganicchemistry.comorganic-chemistry.org |

Direct Cyclization Approaches

Direct cyclization methods provide an alternative and often convergent route to the cyclobutanone ring system. Among these, the Dieckmann condensation is a prominent example of an intramolecular reaction used to form cyclic β-keto esters, which are direct precursors to compounds like 3-oxocyclobutanecarboxylic acid. organic-chemistry.orgfiveable.menumberanalytics.comchadsprep.comlibretexts.org

The Dieckmann condensation involves the base-catalyzed intramolecular reaction of a diester. For the synthesis of a 3-oxocyclobutanecarboxylate, a 1,5-diester, such as diethyl adipate, would not be the correct starting material as it would lead to a five-membered ring. Instead, a suitably substituted 1,4-dicarboxylic acid ester would be required. The mechanism involves the formation of an enolate at one α-position, which then attacks the other ester carbonyl group, leading to a cyclic β-keto ester after an acidic workup.

A modern variation of this reaction is the aluminum chloride-nitromethane (AlCl₃·MeNO₂) mediated Dieckmann cyclization. This method allows for the direct synthesis of complex 2-alkyl-1,3-diones from dicarboxylic acids and acid chlorides, overcoming issues like low yields and self-condensation seen in traditional methods. This approach has been successfully applied to the synthesis of various cyclic motifs, including those with quaternary centers, in high yields. organic-chemistry.org

| Reaction Type | Reagents | Substrate | Product | Yield (%) | Reference |

| Dieckmann Condensation | Base (e.g., NaOEt) | Diester | Cyclic β-keto ester | Good | organic-chemistry.orglibretexts.org |

| AlCl₃-Mediated Dieckmann Cyclization | AlCl₃·MeNO₂ | Dicarboxylic acid/acid chloride | 2-Alkyl-1,3-dione | Up to 96% | organic-chemistry.org |

Advanced Synthetic Methods and Catalytic Approaches for Cyclobutanone Derivatives

Beyond the fundamental construction of the cyclobutanone ring, advanced synthetic methods focus on controlling the stereochemistry of the final product. Enantioselective and stereoselective syntheses are crucial for applications in medicinal chemistry and materials science.

Enantioselective and Stereoselective Synthesis

The synthesis of chiral, non-racemic cyclobutanone derivatives is a significant challenge due to the planar nature of the ring and the often-harsh conditions required for its formation.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. This strategy has been effectively applied to the synthesis of enantiomerically enriched cyclobutanone derivatives.

One elegant approach combines a chiral auxiliary with a substrate-directed reaction in a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction to produce enantiopure cyclopropane-carboxaldehydes. rsc.orgnih.gov Although this specific sequence yields cyclopropanes, the principle of using a chiral auxiliary to control stereochemistry in the formation of small rings is highly relevant.

A more direct application involves the acylation of a chiral oxazolidinone with an acid chloride, such as one derived from a bicyclo[1.1.1]pentane system. The resulting chiral imide can then be deprotonated to form a chiral enolate, which reacts with electrophiles with high diastereoselectivity. The chiral auxiliary then directs the approach of the electrophile, leading to a single diastereomer of the product. Subsequent cleavage of the auxiliary provides the enantiomerically enriched product. nih.gov

Another strategy involves the 1,3-dipolar cycloaddition of chiral nitrones, such as those derived from (+)- or (-)-menthone, with racemic 3-substituted 1-butenes. This reaction proceeds with kinetic resolution, affording bicyclic spiroheterocycles that can be converted into enantiopure amino acids after cleavage of the chiral auxiliary. pte.hu

| Chiral Auxiliary Type | Reaction | Product | Diastereomeric/Enantiomeric Excess | Reference |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol/Cyclopropanation/Retro-aldol | Chiral cyclopropane-carboxaldehydes | >95% ee | rsc.orgnih.gov |

| Chiral Oxazolidinone | Acylation/Alkylation | Chiral α-BCPs | Excellent de | nih.gov |

| Menthone-derived Nitrone | [3+2] Cycloaddition | Enantiopure dihydroxylated amino acids | High | pte.hu |

Chiral Catalyst-Driven Transformations

Chiral catalysts play a crucial role in the enantioselective synthesis of derivatives of this compound, enabling the production of specific stereoisomers. These methods are paramount for the synthesis of biologically active molecules where stereochemistry is critical.

Recent advancements have demonstrated the use of chiral rhodium catalysts in the desymmetrization of cyclobutenone ketals, which serve as a surrogate for the asymmetric conjugate addition to cyclobutenone itself. This approach leads to the formation of enantioenriched enol ethers through a process of enantioselective carbometalation followed by β-oxygen elimination. tmc.edu

Furthermore, the enantioselective synthesis of complex, C(sp³)-rich polycyclic scaffolds has been achieved through rhodium-catalyzed intramolecular annulations between cyclobutanones and 1,5-enynes. The selection of the chiral ligand is critical for directing the reaction towards different products. For example, using (R)-H₈-binap as a ligand can favor the formation of bis-bicyclic structures, while (R)-segphos can lead to tetrahydro-azapinone products with high diastereoselectivity and enantioselectivity. nih.govthieme-connect.com

Palladium catalysis has also been effectively employed in the asymmetric C-C bond activation and carbonylation of cyclobutanones. This method provides access to chiral indanones with a quaternary carbon stereocenter in good yields and with excellent enantiomeric ratios. acs.orgnih.govacs.org The versatility of this reaction is highlighted by the successful transformation of the products into other chiral molecules like 3,4-dihydroquinolin-2(1H)-one and 1H-indene. acs.orgnih.gov The palladium complexes often incorporate chiral N-heterocyclic carbene (NHC) ligands, which are instrumental in achieving high enantioselectivity. nih.gov

| Catalyst System | Transformation | Substrate | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Rh(I) / (R)-H₈-binap | Intramolecular Annulation | 1,5-enyne-tethered cyclobutanone | Bis-bicyclic scaffold | >99% ee |

| Rh(I) / (R)-segphos | Intramolecular Annulation | 1,5-enyne-tethered cyclobutanone | Tetrahydro-azapinone | >99% ee |

| Palladium / Chiral NHC Ligand | Asymmetric C-C Bond Activation/Carbonylation | Substituted Cyclobutanone | Chiral Indanone | up to 97% ee |

| Rhodium / Chiral Diene Ligand | Asymmetric Arylation | Cyclobutenone Ketal | Chiral Enol Ether | High |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful, metal-free approach for the stereocontrolled synthesis and functionalization of cyclobutane and cyclobutanone derivatives. nih.gov These methods often utilize small organic molecules as catalysts, offering a more environmentally friendly alternative to metal-based catalysts.

Enantioselective aldol reactions of cyclobutanone with various aldehydes can be effectively catalyzed by primary amines derived from natural amino acids, such as (S)-tryptophan. nih.gov These reactions can proceed in brine, minimizing the need for organic solvents, and produce the corresponding aldol adducts in good yields and with high enantiomeric excess. nih.gov Bifunctional primary amine catalysts in combination with achiral acid additives have also been shown to be effective in the alkylation of cyclobutanones with α-oxoalkinyl esters, affording syn-aldol adducts with excellent enantioselectivity. nih.gov

The asymmetric Michael addition of carbon nucleophiles to acrylic acid derivatives, catalyzed by cinchona alkaloid-derived bifunctional organocatalysts, allows for the creation of all-carbon quaternary stereogenic centers. While not directly starting from a cyclobutane, this methodology can be applied to create complex side chains that could be later cyclized or attached to a cyclobutane core.

A notable development is the use of quinine-derived primary–tertiary diamine catalysts for the highly enantioselective intramolecular aza-Michael addition, leading to chiral 3-substituted 1,2-oxazinanes with high yields and enantioselectivities. rsc.org This demonstrates the potential of organocatalysis in forming heterocyclic systems from functionalized precursors that could be derived from this compound.

| Organocatalyst | Reaction Type | Reactants | Product | Key Features |

| (S)-tryptophan | Aldol Reaction | Cyclobutanone, Aromatic Aldehydes | 2,2-disubstituted cyclobutanone | Regioselective, high enantioselectivity, occurs in brine. nih.gov |

| Bifunctional Primary Amine | Aldol Reaction | Cyclobutanone, α-oxoalkinyl esters | syn-aldol adduct | Good yields, excellent enantiomeric excess. nih.gov |

| Cinchona Alkaloid Derivative | Michael Addition | β-keto ester, Acrylic ester | Adduct with all-carbon quaternary stereocenter | High enantiomeric excess (up to 98%). |

| Quinine-derived diamine | aza-Michael Addition | Unsaturated amine | Chiral 1,2-oxazinane | High yield and enantioselectivity (up to 98/2 er). rsc.org |

Metal-Catalyzed Transformations and Rearrangements

Metal-catalyzed reactions are fundamental in the synthesis and functionalization of cyclobutane derivatives, often leveraging the ring strain to drive unique transformations. Rhodium and palladium are particularly prominent in this area.

Rhodium(I) catalysts have been shown to effect the direct oxidative addition into the enantiotopic C-C bonds of cyclobutanones. This activation allows for subsequent carboacylation of tethered olefins, leading to the efficient construction of complex polycyclic scaffolds with outstanding enantioselectivities, often exceeding 99.5:0.5 er, even at elevated reaction temperatures. chimia.ch The strategic use of a co-catalyst, such as 2-amino-3-methylpyridine, can facilitate the intramolecular coupling of cyclobutanones with olefins by forming an imine intermediate that directs the C-C cleavage. nih.gov

Palladium-catalyzed reactions have also been extensively explored. A significant breakthrough is the asymmetric C-C bond activation/carbonylation of cyclobutanones using carbon monoxide. This process yields chiral indanones with a quaternary stereocenter, demonstrating excellent functional group tolerance. acs.orgnih.govacs.org The mechanism of these transformations often involves the oxidative addition of palladium(0) into a C-C or C-X bond, followed by migratory insertion and reductive elimination. nih.govyoutube.com Palladium has also been utilized in the direct C-3 oxidative alkenylation of related phosphachromones, indicating its utility in C-H activation strategies. rsc.org

Nickel catalysis has also been applied in the C-C σ-bond activation of cyclobutanones, followed by a carboxylative trapping with CO₂. This novel approach leads to the formation of valuable 3-indanone-1-acetic acids. rsc.org

| Metal Catalyst | Reaction Type | Substrate | Product | Key Features |

| Rhodium(I) | C-C Bond Activation/Carboacylation | Cyclobutanone with tethered olefin | Polycyclic scaffold | Outstanding enantioselectivity (>99.5:0.5 er). chimia.ch |

| Rhodium(I) | Intramolecular Olefin Insertion | Benzocyclobutanone | Bridged-ring system | Avoids decarbonylation. nih.govnih.gov |

| Palladium(0) | Asymmetric Carbonylation | Substituted Cyclobutanone | Chiral Indanone | Forms quaternary stereocenter, good functional group tolerance. acs.orgnih.govacs.org |

| Nickel(0) | C-C Bond Activation/Carboxylation | Cyclobutanone | 3-Indanone-1-acetic acid | Utilizes CO₂ as a C1 source. rsc.org |

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot procedures have been developed for the synthesis of 3-oxocyclobutanecarboxylic acid, the precursor to the title acyl chloride, and its derivatives.

A common strategy for synthesizing 3-oxocyclobutanecarboxylic acid involves a multi-step reaction sequence starting from readily available materials. For instance, one patented method utilizes acetone, bromine, and malononitrile (B47326) as starting materials. The process involves the formation of 1,3-dibromoacetone, followed by cyclization with malononitrile and subsequent hydrolysis to yield the target acid. google.com Another approach starts with 1,3-dihydroxyacetone, which is protected and then undergoes a Mitsunobu reaction with a malonate ester, followed by hydrolysis, decarboxylation, and deprotection to give 3-oxocyclobutanecarboxylic acid. wipo.int

Other patented methods describe the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a base like potassium tert-butoxide, followed by acidic hydrolysis and decarboxylation to afford the final product. patsnap.comgoogle.com These methods highlight the industrial applicability of one-pot or streamlined multi-step syntheses for producing this important intermediate.

Beyond the synthesis of the core acid, one-pot procedures have been developed for creating more complex derivatives. For example, the double addition of vinyl magnesium bromide to squaric acid derivatives can produce polyoxygenated cyclopentenones in a one-pot reaction. figshare.com Similarly, functionalized aminocyclopentanes can be generated via a one-pot three-step sequence involving a photochemical cycloaddition, hydrolysis, and N-functionalization. chemrxiv.orgchemrxiv.org

| Starting Materials | Key Reagents/Steps | Product | Reference |

| Acetone, Bromine, Malononitrile | 1,3-dibromoacetone formation, cyclization, hydrolysis | 3-Oxocyclobutanecarboxylic acid | google.com |

| 1,3-Dihydroxyacetone, Trimethyl orthoformate, Malonate ester | Ketal protection, Mitsunobu reaction, hydrolysis/decarboxylation | 3-Oxocyclobutanecarboxylic acid | wipo.int |

| Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Base-mediated cyclization, acidic hydrolysis/decarboxylation | 3-Oxocyclobutanecarboxylic acid | patsnap.comgoogle.com |

| Squaric acid derivatives, Vinyl magnesium bromide | Double 1,2- and 1,4-addition | Polyoxygenated cyclopentenone | figshare.com |

Mechanistic Organic Chemistry of 3 Oxocyclobutanecarbonyl Chloride

Distinct Reactivity Profiles: Ketone and Acyl Chloride Functionalities

The chemical behavior of 3-oxocyclobutanecarbonyl chloride is dictated by the distinct reactivity of its ketone and acyl chloride moieties. The acyl chloride is significantly more reactive towards nucleophiles than the ketone. This difference in reactivity is attributed to the electronic effects of the substituents on the carbonyl carbons.

The chlorine atom in the acyl chloride group is a strong electron-withdrawing group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. reddit.com In contrast, the ketone's carbonyl carbon is less electrophilic. This pronounced difference in reactivity allows for selective reactions at the acyl chloride position while leaving the ketone group intact, a valuable characteristic in multi-step organic syntheses.

Acyl Chloride Reactivity Pathways

The high reactivity of the acyl chloride group enables it to participate in a variety of chemical transformations, primarily through nucleophilic acyl substitution and electrophilic acylation reactions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. khanacademy.orglibretexts.org

This compound readily reacts with alcohols to form the corresponding esters. youtube.com This reaction, a type of alcoholysis, proceeds vigorously at room temperature and often results in the formation of hydrogen chloride as a byproduct. chemguide.co.uk The general transformation involves the substitution of the chloride in the acyl chloride with an alkoxy group from the alcohol. libretexts.org For instance, the reaction with an alcohol R'OH would yield the corresponding 3-oxocyclobutane carboxylate ester.

The esterification process can be catalyzed by acid, which protonates the carbonyl oxygen, further enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

Table 1: Esterification of this compound

| Reactant | Product | Conditions |

| Alcohol (R'OH) | 3-Oxocyclobutane carboxylate ester | Typically room temperature, may be heated |

This table illustrates the general reaction for the formation of carboxylic esters from this compound.

The reaction of this compound with primary or secondary amines leads to the formation of amides. youtube.com This aminolysis reaction is a facile process due to the high nucleophilicity of amines. reddit.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com A base, such as pyridine (B92270) or a tertiary amine, is often added to neutralize the hydrogen chloride that is formed during the reaction. fishersci.nl This method is a common and efficient way to synthesize amides. researchgate.net

Table 2: Amide Synthesis from this compound

| Reactant | Product | Conditions |

| Amine (R'R''NH) | N,N-disubstituted-3-oxocyclobutanecarboxamide | Aprotic solvent, often with a base |

This table outlines the general reaction for the synthesis of amides from this compound.

In the presence of water, this compound undergoes hydrolysis to form 3-oxocyclobutanecarboxylic acid. libretexts.org This reaction is typically rapid and involves the nucleophilic attack of water on the acyl chloride. The reaction readily releases hydrochloric acid fumes. smolecule.com The initial step is the formation of a tetrahedral intermediate, which then expels a chloride ion to yield the carboxylic acid.

Electrophilic Acylation Reactions (e.g., Friedel-Crafts Acylation)

This compound can act as an electrophile in Friedel-Crafts acylation reactions. organic-chemistry.org In this type of electrophilic aromatic substitution, the acyl chloride reacts with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after deprotonation. libretexts.org This reaction is a valuable method for attaching the 3-oxocyclobutylcarbonyl moiety to an aromatic ring. organic-chemistry.org

Table 3: Friedel-Crafts Acylation with this compound

| Reactants | Product | Catalyst |

| Aromatic Compound (e.g., Benzene) | Aryl (3-oxocyclobutyl) ketone | Lewis Acid (e.g., AlCl₃) |

This table summarizes the key components of a Friedel-Crafts acylation reaction involving this compound.

Ketone Functionality Transformations

The ketone group in this compound is a site of significant chemical reactivity, allowing for a variety of transformations that modify the carbonyl group into other functional derivatives. These reactions include reductions to alcohols, condensations to form new carbon-carbon or carbon-nitrogen bonds, and oxidative rearrangements.

Condensation Reactions (e.g., Aldol (B89426), Imine Formation)

The ketone functionality can participate in various condensation reactions, acting as an electrophile to form larger molecular structures.

Aldol Condensation: In its usual form, the aldol condensation involves the reaction of two carbonyl compounds to form a β-hydroxy ketone or aldehyde. wikipedia.orgwikipedia.org The this compound molecule lacks α-hydrogens relative to the ketone, preventing it from forming an enolate and acting as the nucleophilic partner in a base-catalyzed aldol reaction. However, it can serve as the electrophilic acceptor in a crossed aldol condensation with another enolizable aldehyde or ketone. wikipedia.org The reaction mechanism involves the nucleophilic attack of an enolate (formed from the reaction partner) on the electrophilic carbonyl carbon of the cyclobutanone (B123998) ring. wikipedia.org Intramolecular aldol reactions strongly favor the formation of stable five- or six-membered rings over highly strained three- or four-membered rings, a principle that underscores the energetic barriers associated with small ring formation. libretexts.orglibretexts.org

Imine and Enamine Formation: The ketone can react with amines to form imines or enamines. The reaction with a secondary amine (e.g., pyrrolidine (B122466), morpholine) in the presence of a mild acid catalyst yields an enamine. masterorganicchemistry.com The mechanism involves the initial formation of a carbinolamine, followed by acid-catalyzed dehydration. masterorganicchemistry.com Because the nitrogen atom is secondary, deprotonation occurs at an adjacent carbon to form the C=C double bond of the enamine. masterorganicchemistry.com The resulting enamines are versatile nucleophiles that can be used to form new carbon-carbon bonds at the α-position. youtube.comyoutube.com The reaction of the enamine derived from this compound with an electrophile like an acid chloride can lead to the synthesis of 1,3-dicarbonyl compounds after hydrolysis. youtube.com

Table 2: Condensation Reactions of the Ketone Moiety

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Crossed Aldol Condensation | Enolizable Aldehyde or Ketone | β-Hydroxy Ketone Derivative |

| Enamine Formation | Secondary Amine (e.g., Pyrrolidine) | Enamine |

Oxidative Transformations

The ketone and the strained cyclobutane (B1203170) ring can undergo oxidative transformations, most notably the Baeyer-Villiger oxidation and oxidative ring-cleavage reactions.

Baeyer-Villiger Oxidation: This reaction converts ketones into esters, or in the case of cyclic ketones, into lactones (cyclic esters). sigmaaldrich.com Cyclobutanones are known substrates for this transformation, yielding γ-butyrolactones. rsc.orgresearchgate.netwikipedia.org The reaction is typically carried out with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide. rsc.orgwikipedia.orgacs.org The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent α-carbon. The inherent ring strain of the cyclobutanone can facilitate this rearrangement.

Oxidative Cleavage: The significant ring strain of the cyclobutane system makes it susceptible to ring-opening reactions under various conditions, including oxidation. researchgate.net Oxidative carbon-carbon bond cleavage reactions are often driven by the energetic relief of this strain. kyoto-u.ac.jpacs.org While direct oxidation of the ketone might be challenging, related derivatives like fused cyclobutanols readily undergo oxidative β-cleavage, a process driven by the alleviation of ring strain. kyoto-u.ac.jpacs.org This suggests that under specific oxidative conditions, particularly if the ketone is first reduced to an alcohol, the cyclobutane ring of the parent molecule could be cleaved.

Table 3: Oxidative Transformations of this compound

| Reaction Type | Typical Reagent | Primary Product Type |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA, H₂O₂ | γ-Butyrolactone derivative |

| Oxidative Ring Cleavage | Various Oxidants (often on alcohol derivative) | Acyclic dicarbonyl or carboxyl compounds |

Cyclobutane Ring System Reactivity and Rearrangements

The four-membered ring of this compound is defined by its high degree of ring strain, which profoundly influences its conformation and chemical reactivity.

Conformational Dynamics and Strain Effects on Reactivity

The reactivity of the cyclobutane ring is largely dictated by its inherent instability, which arises from a combination of angle strain and torsional strain. libretexts.orgwikipedia.org

Angle Strain: The carbon atoms in an alkane are sp³-hybridized and prefer a tetrahedral geometry with bond angles of approximately 109.5°. masterorganicchemistry.comyoutube.com In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be constrained to 90°. libretexts.orgbartleby.com This significant deviation from the ideal angle creates substantial instability known as angle strain, or Baeyer strain. wikipedia.orglibretexts.org

Strain Energy: The combination of angle and torsional strain gives cyclobutane a total ring strain energy of approximately 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This high internal energy makes the molecule significantly more reactive than unstrained acyclic or larger cyclic alkanes like cyclohexane. masterorganicchemistry.combartleby.com This stored energy acts as a driving force for reactions that lead to ring-opening, as cleavage of a C-C bond relieves the strain. researchgate.netacs.org

Table 4: Structural and Energetic Properties of the Cyclobutane Ring

| Parameter | Value | Significance |

|---|---|---|

| Ideal sp³ Bond Angle | ~109.5° | Reference for unstrained carbon |

| Planar Cyclobutane Angle | 90° | Source of significant angle strain libretexts.org |

| Puckered Cyclobutane Angle | ~88° | Actual bond angle in the stable conformation libretexts.org |

| Total Ring Strain Energy | ~26.3 kcal/mol | Quantifies instability and drives reactivity wikipedia.orgmasterorganicchemistry.com |

Torsional Strain Effects

The four-membered ring of this compound is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.org If cyclobutane were perfectly planar, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to substantial angle strain. libretexts.org Furthermore, a planar conformation would force all hydrogen atoms on adjacent carbons into fully eclipsed positions, creating maximum torsional strain. libretexts.orgmasterorganicchemistry.com

Influence on Reaction Rates and Selectivity

The inherent ring strain in the this compound backbone is a critical factor influencing its chemical reactivity. Reactions that lead to the opening of the four-membered ring are often thermodynamically favorable because they release the stored angle and torsional strain. nih.gov This high strain energy (approximately 26 kcal/mol for cyclobutane) lowers the activation energy for ring-opening pathways, leading to increased reaction rates compared to analogous acyclic systems. rsc.org

Ring Opening Reactions

Acid-Catalyzed Ring Opening

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon. mdpi.com This activation makes the molecule susceptible to nucleophilic attack. While many reactions will proceed via nucleophilic acyl substitution at the carbonyl chloride, a competing pathway is nucleophilic attack at the ring's carbonyl carbon. This can initiate a ring-opening cascade.

The mechanism proceeds via protonation of the carbonyl oxygen, followed by attack of a nucleophile (e.g., water, an alcohol). nih.gov The resulting tetrahedral intermediate is highly strained. To relieve this strain, a carbon-carbon bond within the ring can cleave. This process is driven by the formation of a more stable, acyclic carbocation intermediate, which is then captured by a nucleophile to yield a linear product. The regioselectivity of the ring opening is dictated by the formation of the most stable carbocation.

Oxidative Ring Cleavage

One of the most important oxidative ring cleavage reactions for cyclobutanones is the Baeyer-Villiger oxidation. wikipedia.org This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid (like m-CPBA) or hydrogen peroxide with a catalyst. mdpi.comorganic-chemistry.org The reaction involves the insertion of an oxygen atom into a C-C bond adjacent to the carbonyl group. organicchemistrytutor.com

The mechanism begins with the peroxyacid attacking the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migratory insertion step, where one of the carbon atoms attached to the original carbonyl carbon migrates from carbon to oxygen, displacing a carboxylate anion. organicchemistrytutor.com This migration is the rate-determining step and occurs with retention of stereochemistry at the migrating center. The choice of which carbon migrates is determined by its ability to stabilize a positive charge. libretexts.org

| Migrating Group | Relative Migratory Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | ↓ |

| Secondary alkyl, Phenyl | ↓ |

| Primary alkyl | ↓ |

| Methyl | Lowest |

This table illustrates the general order of preference for group migration in the Baeyer-Villiger oxidation. Groups that are better able to stabilize a positive charge have a higher aptitude for migration. organic-chemistry.org

In the case of this compound, the two α-carbons are secondary, so migration would lead to a γ-lactone derivative. The strain of the four-membered ring makes cyclobutanones particularly reactive towards this oxidation. nih.gov

Thermally and Catalytically Induced Ring Opening

Thermal energy can induce the ring opening of cyclobutane derivatives. For instance, cyclobutenes undergo conrotatory electrocyclic ring-opening to form 1,3-butadienes under thermal conditions. masterorganicchemistry.comresearchgate.net While this compound does not possess the double bond of cyclobutene, related thermal fragmentations can occur at high temperatures, driven by the release of ring strain.

More controlled ring-opening reactions are achieved using transition metal catalysts. nih.gov Metals such as rhodium(I), nickel(0), and palladium(0) can catalyze the rearrangement and ring-opening of cyclobutanones. The general mechanism involves the oxidative addition of the catalyst into one of the α-C-C bonds of the cyclobutanone. acs.org This forms a metallacyclic intermediate (e.g., an oxa-nickelacycle with Ni(0)) which can then undergo further transformations like β-hydride elimination or reductive elimination to yield a variety of linear or ring-expanded products. nih.gov These reactions leverage the ring strain to facilitate C-C bond activation under relatively mild conditions. rsc.org

Intramolecular and Intermolecular Rearrangement Processes

A key rearrangement reaction for derivatives of this compound, particularly if halogenated at the α-position, is the Favorskii rearrangement. This reaction typically occurs when an α-halo ketone with an abstractable α'-proton is treated with a base (e.g., hydroxide, alkoxide, or an amine). wikipedia.orgadichemistry.com For cyclic α-halo ketones, this rearrangement results in a ring contraction. organic-chemistry.org

The most widely accepted mechanism involves the formation of an enolate at the α'-position, followed by intramolecular nucleophilic attack on the carbon bearing the halogen. This results in the expulsion of the halide and the formation of a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The nucleophilic base then attacks the carbonyl carbon of this intermediate. The subsequent cleavage of the cyclopropanone ring occurs to form the most stable carbanion, which is then protonated by the solvent, yielding a carboxylic acid derivative (acid, ester, or amide) with a smaller ring. adichemistry.comchemistwizards.com For a substituted 2-chlorocyclobutanone, this would lead to a cyclopropanecarboxylic acid derivative.

| Rearrangement | Typical Reagents | Key Intermediate | Product Type |

|---|---|---|---|

| Favorskii Rearrangement | Base (e.g., NaOEt, NaOH) on α-halo ketone | Cyclopropanone | Ring-contracted carboxylic acid derivative wikipedia.org |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Criegee Intermediate | Lactone (ring expansion) wikipedia.org |

| Schmidt Reaction | Hydrazoic acid (HN₃), Lewis acid | Iminodiazonium ion | Lactam (ring expansion) nih.gov |

Other rearrangements, such as the Schmidt reaction with hydrazoic acid, can lead to ring expansion, forming lactams. nih.gov These varied rearrangement pathways highlight the synthetic versatility of strained cyclobutanone systems, allowing for controlled ring contraction or expansion to access a diverse range of molecular scaffolds.

Pinacol (B44631) Rearrangements

The Pinacol rearrangement is a classic acid-catalyzed reaction of a 1,2-diol that transforms it into a ketone or aldehyde. While this compound itself does not undergo this rearrangement, its derivatives can be precursors to substrates for Pinacol-type reactions. For instance, reduction of the ketone and subsequent functionalization could lead to a vicinal diol on the cyclobutane ring. Acid treatment would then protonate one of the hydroxyl groups, which leaves as water to form a carbocation. The inherent strain in the cyclobutane ring and the electronic nature of the substituents would then dictate the migratory aptitude of the adjacent groups, potentially leading to ring expansion or contraction. Ring expansion of cyclopropanes via pinacol-type rearrangements to form cyclobutanes is a known synthetic strategy. mdpi.com Similarly, an oxidative pinacol rearrangement can be a method for the synthesis of multisubstituted cyclobutanes. acs.org

A key step in this rearrangement is the 1,2-migration of a group to the adjacent carbocationic center. In the context of a cyclobutane diol, this could involve the migration of a ring carbon, leading to a cyclopentanone (B42830) derivative—a highly favorable process driven by the release of the approximately 26 kcal/mol of strain energy in the cyclobutane ring. masterorganicchemistry.com

Table 1: Generalized Pinacol Rearrangement of a Cyclobutane-1,2-diol Derivative

| Reactant | Intermediate | Product |

This table illustrates a general, hypothetical transformation as the direct Pinacol rearrangement of a this compound derivative is not prominently documented in the provided search results.

Wagner-Meerwein Shifts

Wagner-Meerwein shifts are a class of carbocation 1,2-rearrangements in which a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. These shifts are fundamental in the chemistry of cyclic and bicyclic systems, including cyclobutane derivatives. The formation of a carbocation adjacent to or on the cyclobutane ring can trigger a Wagner-Meerwein shift, often resulting in ring expansion or the formation of a more stable carbocation. For example, the ring expansion of a cyclobutane ring can occur via a Wagner-Meerwein rearrangement at a cationic intermediate. nih.gov

Gold-catalyzed reactions of yne-methylenecyclopropanes (yne-MCPs) provide a concrete example, proceeding through a tandem cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement to afford azepine-fused cyclobutanes. pku.edu.cn DFT calculations in these studies show that while chirality from an initial cyclopropanation step can be lost upon formation of a planar cyclopropylmethyl carbocation, it can be regenerated in the subsequent, stereocontrolled Wagner-Meerwein rearrangement. pku.edu.cn This highlights the intricate stereochemical consequences of such shifts.

Table 2: Examples of Wagner-Meerwein Rearrangements in Cyclobutane Systems

| Starting Material Type | Key Intermediate | Resulting Structure | Citation |

| Yne-Methylenecyclopropane | Cyclopropylmethyl Carbocation | Azepine-fused Cyclobutane | pku.edu.cn |

| Farnesyl Pyrophosphate Derivative | Cyclobutyl Cation | Ring-Expanded Sesquiterpenoid | nih.gov |

| Methylenecyclopropane (with gem-difluoro group) | Cyclopropylmethyl Cation | 2-Arylsubstituted gem-Difluorocyclobutane | bohrium.com |

Oxidative Rearrangements

Oxidative rearrangements involve both an oxidation and a structural rearrangement of the carbon skeleton. The cyclobutanone moiety is a key substrate for such transformations. A notable example is the halogen-induced oxidative rearrangement of N,O-ketals derived from cyclobutanones, which yields pyrrolidone derivatives. nih.govresearchgate.net This reaction proceeds through the formation of an iminium ether intermediate. nih.gov Depending on the reaction medium, the resulting pyrrolidone can incorporate either a halogen atom or a hydroxyl group. nih.govresearchgate.net

This type of rearrangement offers a pathway to expand the four-membered ring into a five-membered heterocyclic system, which is a common structural motif in biologically active molecules. The mechanism is distinct from a Beckmann rearrangement and relies on the unique reactivity of the strained cyclobutanone system. researchgate.net

Table 3: Oxidative Rearrangement of a Cyclobutanone-Derived N,O-Ketal

| Reactant | Reagent | Key Intermediate | Product | Citation |

| Cyclobutanone N,O-ketal | Halogen (e.g., I₂, Br₂) | Iminium Ether | Halogenated or Hydroxylated Pyrrolidone | nih.govresearchgate.net |

Sigmatropic Rearrangements (e.g., Oxy-Cope)

Sigmatropic rearrangements are pericyclic reactions wherein a sigma-bond migrates across a pi-system. The lscollege.ac.inlscollege.ac.in-sigmatropic Cope rearrangement is a prominent example. lscollege.ac.in A powerful variant is the Oxy-Cope rearrangement, where a hydroxyl group at the C3 position of a 1,5-diene leads to the formation of an enol intermediate after rearrangement, which then tautomerizes to a stable ketone or aldehyde. masterorganicchemistry.com

For a derivative of this compound to undergo such a reaction, it would first need to be converted into a 1,5-diene, for example, a 1,2-divinylcyclobutanol. The thermal rearrangement of such a system would be strongly driven by the release of strain from the four-membered ring, leading to the formation of a larger, more stable cyclooctadiene ring. masterorganicchemistry.comlscollege.ac.in Most 1,2-divinylcyclobutanes are known to proceed through a boat-like transition state due to the ring's structural flexibility. caltech.edu The irreversibility of the subsequent tautomerization in the Oxy-Cope rearrangement makes it a synthetically powerful tool for constructing complex cyclic systems. masterorganicchemistry.com

Table 4: Generalized Oxy-Cope Rearrangement of a Divinylcyclobutanol

| Reactant | Conditions | Key Transformation | Product | Citation |

| 1,2-Divinylcyclobutanol | Heat (Δ) | lscollege.ac.inlscollege.ac.in-Sigmatropic Shift | Ring-Expanded Enone (after tautomerization) | masterorganicchemistry.comlscollege.ac.in |

Elucidation of Reaction Mechanisms Through Experimental and Computational Methods

Understanding the intricate pathways of the rearrangements involving this compound and its derivatives requires a synergistic approach, combining experimental evidence with theoretical modeling.

Experimental Mechanistic Investigations of Reaction Pathways

Experimental studies are crucial for validating proposed reaction mechanisms. A variety of techniques are employed to probe the intermediates and transition states of the rearrangements discussed. For instance, in studying the oxidative rearrangement of cyclobutanone-derived N,O-ketals, the proposed ionic mechanism was supported by experimental evidence. researchgate.net

In cases where radical intermediates are suspected, such as in certain ring-contraction reactions, radical trapping experiments are conducted. acs.org The addition of radical scavengers to the reaction mixture can intercept proposed intermediates, and the identification of the resulting trapped products provides strong evidence for a radical pathway. acs.org

Kinetic isotope effect (KIE) experiments are another powerful tool. By comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium) at specific positions, chemists can determine whether a particular C-H bond is broken in the rate-determining step of the reaction. This method has been used to demonstrate that the Cope rearrangement step, rather than initial iminium ion formation, is rate-limiting in certain organocatalytic variants. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, especially for complex, multi-step rearrangements. Quantum mechanical methods, particularly Density Functional Theory (DFT), allow for the calculation of the energies of reactants, intermediates, transition states, and products.

These theoretical models can:

Validate or challenge proposed mechanisms: By comparing the calculated energy barriers for different potential pathways, the most likely mechanism can be identified. For example, computational studies of the Curtius rearrangement of 3-oxocyclobutane-1-carbonyl azide (B81097) (a close analogue of the chloride) indicated that a concerted pathway is overwhelmingly favored over a stepwise one. researchgate.net

Explain stereochemical outcomes: DFT calculations have been used to rationalize how chirality is transferred through a multi-step rearrangement involving a Wagner-Meerwein shift, even with the formation of an achiral planar carbocation intermediate. pku.edu.cn The calculations showed that the intermediate's rigid structure allows only one specific migration to occur, thus regenerating the chirality in the final product. pku.edu.cn

Rationalize substituent effects: Theoretical modeling can explain how electronic differences in substrates lead to divergent reaction pathways. For example, DFT calculations rationalized why gold-catalyzed reactions of indoles with certain allenes could be tuned to produce either [2+2] or [4+2] cycloaddition products based on the electronic nature of the substituent on the indole (B1671886) nitrogen. mdpi.com

Table 5: Application of Computational Methods in Mechanistic Elucidation

| System/Reaction | Computational Method | Key Finding | Citation |

| Curtius Rearrangement of 3-Oxocyclobutane-1-carbonyl azide | CBS-QB3, CBS-APNO | The concerted pathway is kinetically dominant over the stepwise path. | researchgate.net |

| Gold-Catalyzed Rearrangement of Yne-MCPs | DFT | Chirality is lost and then regenerated during the Wagner-Meerwein rearrangement step. | pku.edu.cn |

| Gold-Catalyzed Indole Cycloadditions | DFT | Electronic nature of the N-substituent on indole dictates the reaction pathway ([2+2] vs. [4+2]). | mdpi.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules like this compound. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying the geometry, vibrational frequencies, and reaction mechanisms of medium-sized organic compounds.

In the study of cyclobutanone and its derivatives, DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data for geometric parameters. nih.gov For this compound, DFT would be employed to optimize the molecular geometry, determining key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would likely predict a non-planar, puckered conformation for the cyclobutane ring, a characteristic feature that helps to alleviate torsional strain. libretexts.org

Furthermore, DFT is used to calculate vibrational spectra, which can be compared with experimental infrared (IR) spectra to confirm the structure and identify characteristic vibrational modes. nih.gov For instance, the stretching frequency of the carbonyl (C=O) group in the cyclobutanone ring and the acyl chloride group would be of particular interest, as these are sensitive to the electronic environment and ring strain. DFT calculations on cyclobutanone complexes have demonstrated shifts in the C=O stretching frequency upon interaction with other molecules, a phenomenon that is well-captured by these theoretical methods. nih.gov

DFT calculations can also provide insights into the electronic properties of this compound. By analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can understand the molecule's reactivity. The LUMO is expected to be centered on the highly electrophilic carbonyl carbon of the acyl chloride group, indicating its susceptibility to nucleophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) map generated from DFT calculations would further highlight the electrophilic and nucleophilic sites within the molecule.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| C=O Bond Length (Ring) | ~1.20 Å | Indicates the strength and electronic nature of the ketone carbonyl bond. |

| C=O Bond Length (Acyl Chloride) | ~1.18 Å | Shorter and more polarized, indicating higher reactivity. |

| Ring Puckering Angle | ~20-30° | Relieves torsional strain in the four-membered ring. libretexts.org |

| C=O Stretch Frequency (Ring) | ~1780-1800 cm-1 | Higher than in acyclic ketones due to ring strain. |

| C=O Stretch Frequency (Acyl Chloride) | ~1800-1820 cm-1 | Characteristic high frequency for acyl chlorides. |

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for studying molecules like this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a rigorous framework for investigating molecular properties.

For cyclobutane and its derivatives, ab initio studies have been crucial in determining the equilibrium structure and the barrier to ring inversion. smu.edu Early ab initio calculations confirmed the puckered nature of the cyclobutane ring, a finding that is fundamental to understanding the stereochemistry of such compounds. smu.edu In the case of this compound, ab initio methods would be used to accurately compute the geometry of its conformers and the energy barriers separating them.

Ab initio methods are also employed to study reaction mechanisms and transition states. For reactions involving this compound, such as nucleophilic acyl substitution, ab initio calculations can map out the potential energy surface, locate the transition state structure, and determine the activation energy. This provides a detailed picture of the reaction pathway at a fundamental level. Recent studies on the photochemistry of cyclobutanone have utilized advanced ab initio methods to simulate excited-state dynamics, highlighting the power of these techniques in understanding complex chemical processes. ucl.ac.ukaip.org

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclobutane ring is a key determinant of the chemical and physical properties of its derivatives. Cyclobutane itself is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org For substituted cyclobutanes like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformers.

A detailed conformational analysis of this compound would involve identifying all possible low-energy conformers and determining their relative stabilities. The puckered four-membered ring can undergo a ring-inversion process, passing through a planar transition state. The energy barrier for this inversion is generally low, but it is influenced by the nature and position of the substituents. acs.org

In this compound, the bulky carbonyl chloride group would have a significant impact on the conformational equilibrium. It is generally expected that substituents on a cyclobutane ring prefer the equatorial position to minimize steric interactions. acs.org Therefore, the conformer with the carbonyl chloride group in an equatorial position is likely to be the most stable.

The energy landscape of this compound would be characterized by the energy minima corresponding to the stable conformers and the transition states connecting them. Computational methods like DFT and ab initio calculations are essential for mapping this landscape. By calculating the energies of different conformers and the barriers between them, it is possible to predict the population of each conformer at a given temperature. This information is crucial for understanding the molecule's reactivity, as different conformers may exhibit different reaction rates.

Prediction of Reactivity and Selectivity

The reactivity of this compound is dominated by the presence of the highly electrophilic acyl chloride functional group. wikipedia.org Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution reactions. openstax.org The carbon atom of the carbonyl group in the acyl chloride is highly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. libretexts.org

Computational methods can be used to predict the reactivity and selectivity of this compound in various reactions. By analyzing the electronic structure, particularly the distribution of charge and the shape of the frontier molecular orbitals, it is possible to identify the most reactive sites in the molecule. The LUMO, as mentioned earlier, will be localized on the carbonyl carbon of the acyl chloride, confirming its electrophilicity.

The strained nature of the cyclobutane ring can also influence reactivity. While the ring itself is relatively stable, the inherent angle and torsional strain can be released in certain reactions. However, the primary mode of reaction for this compound is expected to be nucleophilic attack at the acyl chloride moiety.

Selectivity in reactions with this compound can also be predicted. For example, in reactions with nucleophiles that could potentially react at either the ketone or the acyl chloride carbonyl group, the acyl chloride is expected to be significantly more reactive. This is because the chloride ion is an excellent leaving group, facilitating the nucleophilic acyl substitution pathway. libretexts.org Computational modeling of the reaction pathways for attack at both sites can quantify this difference in reactivity by comparing the activation energies.

| Reactant | Product | Reaction Type |

|---|---|---|

| Water | Carboxylic Acid | Hydrolysis libretexts.org |

| Alcohol | Ester | Alcoholysis openstax.org |

| Amine | Amide | Aminolysis libretexts.org |

| Carboxylate Salt | Anhydride | Nucleophilic Acyl Substitution openstax.org |

Strategic Applications in Complex Organic Synthesis

A Versatile Synthetic Building Block

The unique combination of functional groups in 3-Oxocyclobutanecarbonyl chloride makes it a highly versatile reagent. Its utility stems from the ability to participate in a wide array of chemical transformations, allowing for the controlled and efficient introduction of the valuable cyclobutanone (B123998) motif and the formation of new chemical bonds.

Introduction of the Cyclobutanone Moiety into Target Molecules

The primary role of this compound in synthesis is to serve as a carrier for the 3-oxocyclobutyl group. The highly reactive acyl chloride functionality allows for its direct coupling with a variety of nucleophiles. This reaction, typically a nucleophilic acyl substitution, attaches the cyclobutanone ring to a target molecule via a new carbonyl linkage.

The general mechanism involves the attack of a nucleophile (such as an alcohol, amine, or organometallic reagent) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride leaving group, resulting in the formation of a new ester, amide, or ketone, respectively, with the cyclobutanone moiety appended. This straightforward and efficient process is a key reason for its use in elaborating molecular structures.

Facilitation of Diverse Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond its primary role in acylation, this compound facilitates the creation of a broad spectrum of chemical bonds, which is fundamental to the construction of complex organic molecules.

Carbon-Carbon Bond Formation: The acyl chloride group can react with various carbon nucleophiles to forge new carbon-carbon bonds. This includes:

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to produce aryl cyclobutyl ketones.

Reaction with Organometallic Reagents: Coupling with organocuprates (Gilman reagents) or other organometallic species to form ketones.

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes, which can lead to the formation of ynones.

Carbon-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds is a cornerstone of its reactivity profile. The acyl chloride readily reacts with a wide range of heteroatomic nucleophiles:

Alcohols and Phenols: Leading to the formation of esters (O-acylation).

Amines: Forming amides (N-acylation).

Thiols: Producing thioesters (S-acylation).

Hydrazine (B178648) and its derivatives: Reacting to form hydrazides, which are precursors to various heterocyclic systems.

These reactions are fundamental in linking the cyclobutane (B1203170) unit to other molecular fragments or in building more complex scaffolds.

Construction of Intricate Molecular Architectures

The strained four-membered ring of the cyclobutanone system offers unique conformational constraints and reactivity, making it a desirable feature in complex molecular design, including natural products and novel polycyclic frameworks.

Total Synthesis of Natural Products as Key Intermediates

While specific examples detailing the use of this compound as a key intermediate in the total synthesis of complex natural products are not extensively documented in readily available literature, its parent acid, 3-oxocyclobutanecarboxylic acid, is a recognized precursor for such endeavors. For instance, the structural motif of a spiro-cyclobutanone is present in certain natural products like Phainanoid F, which features a 3H-spiro[benzofuran-2,1′-cyclobutan]-3-one core. The synthesis of such unique spirocycles can be envisioned through strategies involving cyclobutane-based building blocks. The conversion of 3-oxocyclobutanecarboxylic acid to its more reactive acyl chloride derivative is a standard and often implicit step in synthetic sequences requiring the coupling of the cyclobutane ring.

Synthesis of Polycyclic and Fused-Ring Systems

The cyclobutanone ring embedded within molecules derived from this compound can serve as a linchpin for constructing more elaborate polycyclic and fused-ring systems. The ketone functionality can undergo a variety of transformations that lead to ring expansion, ring-opening, or annulation reactions. For example, photochemical reactions, such as the Paterno-Büchi reaction, or various rearrangement reactions (e.g., Baeyer-Villiger oxidation) can be employed to transform the cyclobutanone core into larger or more complex ring systems. The synthesis of fused heterocycles is a common strategy where the cyclobutane ring is built upon to create bicyclic or polycyclic scaffolds.

Pathways to Diverse Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are of immense interest in medicinal chemistry. The dual reactivity of the acyl chloride and ketone groups allows for sequential or one-pot reactions to build various ring systems.

A prominent pathway involves the reaction of this compound with binucleophilic reagents. For example, reaction with hydrazine or substituted hydrazines can first form a hydrazide at the acyl chloride position. Subsequent intramolecular condensation with the ketone can lead to the formation of fused dihydropyridazinone systems. Alternatively, reaction with hydroxylamine (B1172632) could yield an oxime at the ketone position and a hydroxamic acid from the acyl chloride, which could be cyclized to various oxazole (B20620) or isoxazole (B147169) derivatives. The synthesis of pyrazole (B372694) derivatives with potential anticonvulsant activity has been described using this building block.

| Reagent | Resulting Heterocyclic Scaffold (Potential) |

| Hydrazine | Pyridazinone derivatives, Pyrazole derivatives |

| Substituted Hydrazines | N-substituted pyridazinones/pyrazoles |

| Hydroxylamine | Isoxazole/Oxazole derivatives |

| Thiosemicarbazide | Thiadiazole derivatives |

| Amidines | Pyrimidine derivatives |

This table illustrates the potential of this compound to generate a variety of heterocyclic cores through reaction with different binucleophilic partners.

Synthesis of Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine rings, a common scaffold in many biologically active compounds, can be approached using this compound. Although direct, documented examples of its use are not prevalent, its chemical properties suggest a plausible synthetic route. The acyl chloride functionality can react with a suitable amine to form an amide. Subsequent intramolecular reactions involving the ketone can lead to the formation of the pyrrolidine ring.

One potential strategy involves the reaction of this compound with an amino compound that also contains a nucleophilic group capable of reacting with the ketone. For example, reaction with an amino ester could be followed by a reductive amination or a similar cyclization strategy to furnish the pyrrolidine ring. The development of organocatalytic enantioselective Michael addition reactions has also provided a concise method for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. organic-chemistry.orgnih.govrsc.org

General synthetic methods for pyrrolidines include the N-heterocyclization of primary amines with diols catalyzed by iridium complexes and the Tf2O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids. mdpi.com These established methods provide a framework within which this compound could be integrated as a starting material after initial functionalization.

Formation of Pyrazole Derivatives

The construction of pyrazole rings, another important heterocyclic motif in pharmaceuticals, is a well-established application for acyl chlorides. organic-chemistry.orgresearchgate.net The Knorr pyrazole synthesis and related methods often utilize 1,3-dicarbonyl compounds as key precursors, which react with hydrazines to form the pyrazole ring. organic-chemistry.orgnih.gov

This compound can serve as a precursor to a 1,3-dicarbonyl equivalent. The reaction of the acyl chloride with an enolate or a similar carbon nucleophile would generate a β-dicarbonyl compound. This intermediate can then be reacted in situ with a hydrazine derivative to yield a pyrazole. A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds also offers an efficient route to polyfunctionalized pyrazoles. organic-chemistry.org The in-situ formation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, provides a rapid and general synthesis of pyrazoles. organic-chemistry.org

The reaction conditions for pyrazole synthesis can be varied, with some methods employing microwave irradiation or nanocatalysts to improve yields and reaction times. nih.gov The regioselectivity of the reaction with substituted hydrazines is a key consideration in the synthesis design.

Table 1: Selected Methods for Pyrazole Synthesis

| Method | Key Reactants | Noteworthy Features |

|---|---|---|

| Knorr Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | A classic and widely used method. organic-chemistry.orgnih.gov |

| In-situ Diketone Formation | Ketones, Acid Chlorides, Hydrazines | Allows for the rapid synthesis of diverse pyrazoles. organic-chemistry.org |

| Multicomponent Reaction | Aldehydes, 1,3-Dicarbonyls, Diazo compounds | High-yielding and operationally simple. organic-chemistry.org |

Construction of Oxazole Derivatives

Oxazole rings are present in a number of natural products and pharmacologically active compounds. The synthesis of oxazoles can be achieved through various methods, some of which involve the use of acyl chlorides. organic-chemistry.org For instance, a three-component sequence starting with the amidation of propargylamine (B41283) with an acid chloride, followed by a cross-coupling with another acid chloride and subsequent cycloisomerization, can yield substituted oxazoles. organic-chemistry.org

In this context, this compound could be employed as the acylating agent for propargylamine, initiating the sequence. The resulting amide could then undergo further transformations to construct the oxazole ring. Another approach involves the reaction of vinyliminophosphoranes with acyl chlorides, which leads to the formation of 2,4,5-trisubstituted oxazoles in a one-pot reaction. organic-chemistry.org The reaction of α-bromo ketones with amides, often formed from the corresponding acyl chloride, is another common route to oxazoles.

Preparation of Indoline (B122111) and Tryptamine (B22526) Derivatives

Indoline and tryptamine derivatives are crucial scaffolds in a vast array of biologically active compounds, including many alkaloids and pharmaceuticals. nih.govtci-thaijo.org The acylation of the amino group in tryptamine or the nitrogen of the indoline ring is a common strategy for the synthesis of new derivatives. nih.govresearchgate.net